Dimethyl cyclopentane-1,3-dicarboxylate
Overview
Description
Dimethyl cyclopentane-1,3-dicarboxylate is a chemical compound that is related to a family of cyclopentane derivatives. These compounds are of interest due to their potential applications in pharmaceuticals and materials science. The cyclopentane moiety is a common structural motif in many natural products and synthetic compounds, and its derivatives are often explored for their unique chemical properties and biological activities.
Synthesis Analysis
The synthesis of cyclopentane derivatives can involve various strategies, including photoinduced electron transfer, radiolytic oxidation, and catalytic reactions. For instance, dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate was synthesized through the dimerization of methyl 3-(3,4-dimethoxyphenyl)acrylate under photoirradiation . Similarly, dimethyl 2-(naphthalen-1-yl)cyclopropane-1,1-dicarboxylate underwent dimerization in the presence of GaCl3 to yield various annulation products . These methods demonstrate the versatility of cyclopentane derivatives' synthesis, which can be tailored to produce a wide range of structural motifs.
Molecular Structure Analysis
The molecular structure of cyclopentane derivatives can be determined using techniques such as single-crystal X-ray analysis. For example, the crystal structure of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate revealed a slightly distorted square-planar arrangement of the central four-membered ring . The molecular structure is crucial for understanding the compound's reactivity and interactions within a crystal lattice or biological system.
Chemical Reactions Analysis
Cyclopentane derivatives can undergo various chemical reactions, including rearrangements, cycloadditions, and radical transformations. Cyclopentane-1,3-diyl radical cations, for example, were generated and underwent rearrangement to form cyclopentene derivatives . Additionally, dimethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate was used as a precursor for radical [3+2]-cycloaddition reactions with alkenes . These reactions are important for constructing complex molecular architectures and can be exploited in the synthesis of bioactive compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopentane derivatives, such as acidity, lipophilicity, and hydrogen bonding capabilities, are significant for their application in drug design and materials science. Cyclopentane-1,3-diones, for instance, exhibit pKa values similar to carboxylic acids and can act as isosteres for carboxylic acid functional groups . The ability to form hydrogen bonds and other non-covalent interactions is also critical for the stability and packing of these molecules in the solid state, as seen in the crystal packing of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate .
Safety and Hazards
Mechanism of Action
Target of Action
This compound is primarily used as a research chemical and an intermediate in organic synthesis
Mode of Action
It is known that this compound can participate in cycloaddition reactions, which are key steps in many synthetic processes . These reactions involve the formation of a cyclic structure through the addition of a compound with multiple bonds .
Biochemical Pathways
As an intermediate in organic synthesis, this compound can be involved in a variety of reactions, potentially affecting multiple pathways depending on the context of its use .
Pharmacokinetics
It is known that the compound is a liquid at room temperature, and it is slightly soluble in chloroform and ethyl acetate . These properties could influence its absorption and distribution in a biological system.
Result of Action
As a research chemical and an intermediate in organic synthesis, its effects would largely depend on the specific context of its use .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Dimethyl cyclopentane-1,3-dicarboxylate . For instance, its stability can be affected by temperature, as it is recommended to be stored in a dry environment at room temperature . Furthermore, its solubility in different solvents could influence its efficacy in different environments .
properties
IUPAC Name |
dimethyl cyclopentane-1,3-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-12-8(10)6-3-4-7(5-6)9(11)13-2/h6-7H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQFQEQDRLAZVJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20947201 | |
Record name | Dimethyl cyclopentane-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20947201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl cyclopentane-1,3-dicarboxylate | |
CAS RN |
2435-36-1 | |
Record name | 1,3-Dimethyl 1,3-cyclopentanedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2435-36-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Cyclopentanedicarboxylic acid, dimethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002435361 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethyl cyclopentane-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20947201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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